Aldicarb-oxime
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Overview
Description
Aldicarb-oxime is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of a methylthio group attached to a methylpropionaldoxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldicarb-oxime can be synthesized through several methods. One common approach involves the reaction of 2-methylthio-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-methylthio-2-methylpropionaldoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Aldicarb-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aldicarb-oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylthio-2-methylpropionaldoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the methylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-1,4-dihydropyrimidines: These compounds share the methylthio group and exhibit similar reactivity in certain chemical reactions.
2-Methylthio-imidazolins: These compounds also contain a methylthio group and are studied for their unique tautomeric forms in different states.
Uniqueness
Aldicarb-oxime is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various redox reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H11NOS |
---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3 |
InChI Key |
ZFGMCJAXIZTVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=NO)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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